TRPV1 Antagonist Potency in pH 5.5-Induced Calcium Influx Assay vs. AMG 517 (Class-Level Inference)
In a human recombinant TRPV1 assay measuring inhibition of pH 5.5-induced calcium influx (1321N1 cells, FLIPR), 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine exhibits an IC₅₀ of 14,000 nM [1]. By class-level inference, this is approximately 20,000-fold weaker than the clinical candidate AMG 517, which inhibits capsaicin-induced TRPV1 activation with an IC₅₀ of 0.68 nM in rat DRG neurons [2]. This differential suggests the compound may serve as a low-potency pharmacological tool for studying pH-dependent TRPV1 modulation without full receptor blockade.
| Evidence Dimension | TRPV1 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14,000 nM (pH 5.5-induced Ca²⁺ influx, hTRPV1, 1321N1 cells, FLIPR) |
| Comparator Or Baseline | AMG 517: IC₅₀ = 0.68 nM (capsaicin-induced, rat DRG neurons) |
| Quantified Difference | ~20,000-fold lower potency |
| Conditions | Target compound: pH 5.5 activation; AMG 517: capsaicin activation – different activation modes limit direct quantitative comparison |
Why This Matters
Researchers requiring a weaker TRPV1 antagonist for pH-specific pathway dissection should procure this compound rather than high-potency clinical candidates that completely abolish channel activity.
- [1] BindingDB Entry: Antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells assessed as inhibition of pH 5.5-induced calcium influx by FLIPR assay (IC₅₀ = 1.40E+4 nM). View Source
- [2] Hampton Research: AMG 517 inhibits capsaicin-induced TRPV1 activation in rat DRG neurons with IC₅₀ = 0.68 nM. View Source
